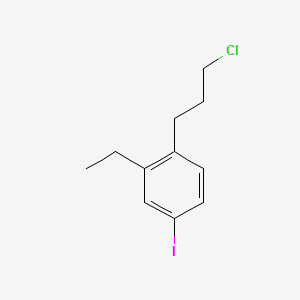
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-: is a chemical compound with the molecular formula C36H71NO3 and a molecular weight of 565.95 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- typically involves the reaction of octadecanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process may involve the following steps:
Activation of Octadecanoic Acid: Octadecanoic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Reaction with Hydroxylamine: The active ester intermediate reacts with hydroxylamine to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
Oxidation Products: Oxo derivatives
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups enable it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- can be compared with other similar compounds, such as:
Stearamide: Similar structure but lacks the hydroxyl and oxo functional groups.
Oleamide: Contains a double bond in the hydrocarbon chain, leading to different physical and chemical properties.
Palmitamide: Shorter hydrocarbon chain, resulting in different solubility and reactivity.
The uniqueness of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- lies in its specific combination of functional groups and long hydrocarbon chain, which confer distinct properties and applications.
Properties
CAS No. |
10126-70-2 |
|---|---|
Molecular Formula |
C36H71NO3 |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
N-hydroxy-N-octadecanoyloctadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(38)37(40)36(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-34H2,1-2H3 |
InChI Key |
KPUCFIHHBVGUNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C(=O)CCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)



